
Desialylated human cad antigenic determinant
Übersicht
Beschreibung
The desialylated human cad antigenic determinant is a specific carbohydrate structure found on the surface of certain cells. It is a derivative of the human cad antigenic determinant, which is a glycoprotein involved in cell-cell interactions and immune responses. The desialylation process removes sialic acid residues from the glycoprotein, altering its biological properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the desialylated human cad antigenic determinant typically involves the enzymatic removal of sialic acid residues from the human cad antigenic determinant. This can be achieved using specific sialidase enzymes under controlled conditions. The reaction is usually carried out in a buffered solution at an optimal pH and temperature to ensure the activity of the enzyme.
Industrial Production Methods: Industrial production of the this compound may involve large-scale enzymatic reactions using bioreactors. The process includes the purification of the human cad antigenic determinant, followed by enzymatic treatment to remove sialic acid residues. The final product is then purified using chromatography techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: The this compound can undergo oxidation reactions, where specific functional groups are oxidized to form new compounds.
Reduction: Reduction reactions can also occur, where certain functional groups are reduced, altering the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, and are often carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Immunological Applications
a. Tumor Markers
Desialylated cad antigens are recognized for their role as tumor markers, particularly in gastric and pancreatic cancers. Research has identified various internally sialylated carbohydrate tumor marker candidates, including Sd a/CAD antigens. Focused glycomic analyses have revealed that certain desialylated glycan structures correlate with elevated levels in cancer patients, suggesting their potential as biomarkers for early diagnosis and monitoring of cancer progression .
b. Clearance of Dying Cells
Desialylation facilitates the clearance of apoptotic cells by macrophages, enhancing immune response efficiency. Catalytically active antibodies with sialidase activity have been shown to promote the desialylation of dying cells, which aids their recognition and uptake by macrophages . This mechanism is crucial for maintaining tissue homeostasis and preventing autoimmune responses.
Cancer Research
a. Glycomic Profiling
The desialylated cad antigenic determinant serves as a model compound for studying glycosylation patterns in cancer cells. By analyzing the glycan profiles of various cancer types, researchers can identify unique sialylation patterns that may serve as diagnostic indicators . The application of high-performance liquid chromatography (HPLC) has proven effective in profiling these glycans, leading to the identification of 17 candidate markers associated with different cancers .
b. Therapeutic Development
Understanding the role of desialylated cad antigens in tumor biology can inform therapeutic strategies. For instance, targeting the pathways involved in desialylation may provide novel approaches to enhance the efficacy of existing cancer therapies or develop new treatments aimed at specific tumor types .
Metabolic Studies
a. Lipid Metabolism
Desialylation has been linked to alterations in lipid metabolism, particularly concerning apolipoproteins like APOB100. Studies indicate that the removal of sialic acid from lipoproteins can influence their interaction with cellular receptors and impact cholesterol accumulation in vascular tissues . This relationship underscores the potential of dCad in understanding metabolic disorders such as atherosclerosis.
b. Atherosclerosis Research
Animal models deficient in specific sialidases have demonstrated that desialylation contributes to atherogenesis by enhancing LDL uptake by arterial cells through lectin receptors like Asgr1. These findings highlight the importance of dCad in elucidating mechanisms underlying cardiovascular diseases and developing targeted interventions .
Case Studies and Findings
Wirkmechanismus
The desialylated human cad antigenic determinant exerts its effects by interacting with specific receptors and proteins on the surface of cells. The removal of sialic acid residues alters the binding affinity and specificity of the glycoprotein, affecting cell signaling pathways and immune responses. The molecular targets and pathways involved include lectins, selectins, and other carbohydrate-binding proteins that recognize the modified glycan structure.
Vergleich Mit ähnlichen Verbindungen
The desialylated human cad antigenic determinant can be compared with other similar compounds, such as:
Sialylated human cad antigenic determinant: The presence of sialic acid residues in this compound results in different biological properties and functions compared to the desialylated form.
Desialylated human blood group antigens: These compounds also involve the removal of sialic acid residues from glycoproteins, but they are specific to blood group antigens and have distinct biological roles.
Desialylated glycoproteins: A broader category of compounds that includes various glycoproteins with removed sialic acid residues, each with unique biological functions and applications.
The this compound is unique due to its specific structure and role in cell-cell interactions and immune responses. Its desialylation alters its biological properties, making it a valuable tool for scientific research and potential therapeutic applications.
Biologische Aktivität
The desialylated human cad antigenic determinant is a modified glycoprotein that plays a significant role in various biological processes, particularly in cell-cell interactions and immune responses. This article delves into its biological activity, mechanisms of action, and implications in health and disease, specifically focusing on cardiovascular diseases and atherosclerosis.
Overview of Desialylation
Desialylation refers to the enzymatic removal of sialic acid residues from glycoproteins, which alters their biological properties. The this compound is derived from the human cad antigenic determinant, a glycoprotein involved in immune regulation and cellular communication. The process of desialylation can significantly affect the compound's interaction with cell surface receptors and its subsequent biological functions.
The biological activity of the this compound is primarily mediated through its interaction with specific receptors on cell surfaces. The removal of sialic acid residues enhances the binding affinity of the glycoprotein to various lectins and receptors, influencing several signaling pathways. Key mechanisms include:
- Enhanced Cell Adhesion : Desialylated forms exhibit increased binding to selectins and asialoglycoprotein receptors (ASGPR), facilitating cell adhesion processes crucial for inflammation and immune response.
- Altered Immune Responses : The desialylated determinant can modify the immunogenicity of antigens, potentially leading to altered T-cell responses and cytokine production .
- Increased Oxidative Modification : Desialylated lipoproteins, such as low-density lipoprotein (LDL), are more prone to oxidative modifications, contributing to atherogenic processes .
Atherosclerosis
Research indicates that desialylation is a critical factor in the development of atherosclerosis. The following points summarize key findings:
- Desialylated LDL : Studies have shown that desialylated LDL has a higher propensity for oxidation and accumulation within arterial walls compared to native LDL. This accumulation is linked to increased cholesterol uptake by smooth muscle cells, promoting plaque formation .
- Sialidase Activity : Elevated sialidase activity has been observed in conditions like coronary artery disease (CAD), leading to increased desialylation of LDL particles. This process is associated with enhanced atherogenic potential .
- Animal Models : Genetic models deficient in sialidases exhibit reduced atherosclerotic lesions, highlighting the role of desialylation in cardiovascular pathology .
Study 1: Desialylation in CAD Patients
A study assessed the levels of sialic acid on LDL particles from CAD patients compared to healthy controls. Results indicated that CAD patients had significantly lower sialic acid content on LDL, correlating with higher levels of oxidized LDL and increased inflammatory markers. This suggests that desialylation may serve as a biomarker for cardiovascular risk assessment .
Study 2: Therapeutic Targeting of Sialidases
Another investigation explored therapeutic strategies targeting sialidase activity in mouse models of atherosclerosis. Inhibition of sialidases led to decreased levels of desialylated LDL and reduced plaque formation, indicating that modulating glycan structures could be a viable approach for preventing cardiovascular diseases .
Data Table: Comparison of Biological Activities
Property | Sialylated Cad Determinant | Desialylated Cad Determinant |
---|---|---|
Binding Affinity | Higher | Lower |
Immune Response Modulation | Inhibitory | Stimulating |
Oxidative Modification Susceptibility | Low | High |
Cell Adhesion Characteristics | Reduced | Enhanced |
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGUPKXCDOJNJC-IHQAUTJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149143 | |
Record name | Desialylated human cad antigenic determinant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110101-22-9 | |
Record name | Desialylated human cad antigenic determinant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desialylated human cad antigenic determinant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.